An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-2-ethylbutanamide Hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-2-ethylbutanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-ethylbutanamide hydrochloride is a small organic molecule of interest in pharmaceutical development, potentially as an intermediate or a pharmacologically active compound. A thorough understanding of its physicochemical properties is fundamental for its synthesis, purification, formulation, and for predicting its pharmacokinetic profile.[1][2] This guide provides a comprehensive overview of the key physicochemical characteristics of 2-Amino-2-ethylbutanamide hydrochloride, detailing the experimental protocols for their determination and the scientific rationale behind these methods. While specific experimental data for this compound is not extensively published, this document serves as a roadmap for its characterization, drawing on established analytical techniques and data from structurally related molecules.[3][4][5]
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its identity and structure.
-
Chemical Name: 2-Amino-2-ethylbutanamide hydrochloride
-
CAS Number: 17704-75-5
-
Molecular Formula: C₆H₁₅ClN₂O
-
Molecular Weight: 166.65 g/mol
The molecular structure consists of a central quaternary carbon atom bonded to an amino group, an amide group, and two ethyl groups. The hydrochloride salt form indicates that the basic amino group is protonated.
Table 1: Summary of Known and Expected Physicochemical Properties
| Property | Known/Expected Value | Significance in Drug Development |
| Molecular Formula | C₆H₁₅ClN₂O | Defines the elemental composition. |
| Molecular Weight | 166.65 g/mol | Influences diffusion, solubility, and membrane transport. |
| Melting Point | To be determined | Indicator of purity and solid-state stability. |
| Solubility | Expected to be high in aqueous media | Crucial for formulation and bioavailability.[5] |
| pKa | To be determined (expected for the primary amine) | Governs the ionization state at physiological pH, affecting absorption and distribution.[1] |
| LogP/LogD | To be determined | Predicts lipophilicity and membrane permeability. |
Experimental Methodologies for Physicochemical Characterization
The following sections detail the standardized experimental protocols for determining the key physicochemical properties of 2-Amino-2-ethylbutanamide hydrochloride.
Melting Point Determination
The melting point is a critical indicator of a compound's purity and solid-state stability.[6] Pure crystalline compounds typically exhibit a sharp melting range.
Experimental Protocol: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry 2-Amino-2-ethylbutanamide hydrochloride is packed into a capillary tube to a height of 2-3 mm.[7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a similar calibrated instrument.[8][9]
-
Initial Determination: A rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.
-
Accurate Determination: The apparatus is allowed to cool, and a fresh sample is heated at a much slower rate (1-2 °C/min) starting from about 20 °C below the approximate melting point.[7]
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[9]
Causality: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[8]
Caption: Workflow for Melting Point Determination.
Solubility Profiling
Solubility is a key determinant of a drug's bioavailability. For an amine hydrochloride salt, aqueous solubility is expected to be significant.[10]
Experimental Protocol: Equilibrium Solubility Method
-
Solvent Selection: A range of solvents should be tested, including water, buffered solutions at various pH values (e.g., pH 2, 7.4, 9), and relevant organic solvents (e.g., ethanol, methanol, dichloromethane).[11]
-
Sample Preparation: An excess amount of 2-Amino-2-ethylbutanamide hydrochloride is added to a known volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The suspensions are filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the clear supernatant is then quantified using a suitable analytical technique, such as HPLC with UV detection or a validated titration method.
Causality: This method ensures that the measured concentration represents the true thermodynamic solubility at equilibrium. The choice of pH is critical as it will influence the ionization state of the amino group and thus the overall solubility.
pKa Determination
The acid dissociation constant (pKa) of the protonated amino group is crucial for predicting the compound's charge state at different physiological pH values, which in turn affects its absorption, distribution, and excretion.[1][12]
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of 2-Amino-2-ethylbutanamide hydrochloride is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[13][14]
-
Titration Setup: The solution is placed in a jacketed vessel to maintain a constant temperature, and a calibrated pH electrode is immersed in the solution. The solution is stirred continuously.
-
Titration: The solution is titrated with a standardized solution of sodium hydroxide (e.g., 0.1 M), added in small, precise increments.[14]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[13][15][16]
Causality: Potentiometric titration directly measures the change in proton concentration as a function of added base, allowing for a precise determination of the equilibrium constant for the deprotonation of the amino group.[17]
Caption: Workflow for pKa Determination via Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the molecular structure and identifying functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[18][19]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.[18][20]
-
Data Acquisition: Spectra are acquired on a high-resolution NMR spectrometer. Standard acquisition parameters are used, with sufficient scans to obtain a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.[21]
Expected Spectral Features:
-
¹H NMR:
-
Signals corresponding to the two equivalent ethyl groups (a triplet for the CH₃ protons and a quartet for the CH₂ protons).
-
A broad signal for the amine protons (NH₃⁺), which may be exchangeable with D₂O.
-
Signals for the amide protons (NH₂), which may also be broad and exchangeable.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon of the amide group, typically in the range of 160-180 ppm.
-
A signal for the quaternary carbon bonded to the amino group.
-
Signals for the carbons of the two equivalent ethyl groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[22][23]
Experimental Protocol: KBr Pellet or Thin Film
-
Sample Preparation: A small amount of the solid sample is either finely ground with potassium bromide (KBr) and pressed into a thin pellet, or dissolved in a volatile solvent and deposited as a thin film on a salt plate.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
Expected Spectral Features:
-
N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibrations of the primary amine (as the hydrochloride salt) and the primary amide.
-
C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ due to the stretching of the C-H bonds in the ethyl groups.
-
C=O Stretching (Amide I): A strong absorption band around 1640-1680 cm⁻¹ characteristic of the carbonyl group in the primary amide.[24][25][26]
-
N-H Bending (Amide II): An absorption band around 1590-1650 cm⁻¹ from the bending of the N-H bonds in the amide.[23][25]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation.[27]
Experimental Protocol: Electrospray Ionization (ESI) or Electron Impact (EI)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent for ESI or as a volatile sample for EI.
-
Ionization: The molecules are ionized. ESI is a soft ionization technique that would likely show the protonated molecule.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Expected Fragmentation Pattern:
-
Molecular Ion: A peak corresponding to the molecular weight of the free base (130.19 g/mol ) may be observed, especially with soft ionization techniques.
-
Key Fragments: For a primary amide, a characteristic fragmentation is the cleavage of the bond alpha to the carbonyl group.[28] A prominent fragment ion at m/z 44, corresponding to [CONH₂]⁺, is often observed for primary amides. Cleavage of the C-C bonds of the ethyl groups is also expected.
Conclusion
The comprehensive physicochemical characterization of 2-Amino-2-ethylbutanamide hydrochloride is a prerequisite for its successful development in any pharmaceutical application. This guide outlines the essential properties to be determined and provides detailed, validated protocols for their measurement. By systematically applying these methodologies, researchers can generate a robust data package that will inform formulation strategies, predict in vivo behavior, and ensure the quality and consistency of this promising chemical entity.[4][29][30] The principles and experimental designs discussed herein are grounded in established analytical chemistry and are widely applicable to the characterization of small molecule drug candidates.[1][31][32]
References
- Di, L., & Kerns, E. H. (2016). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed.
- de Souza, G. G., de Almeida, L. G., & de Souza, G. G. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
- Wager, T. T., Hou, X., & Verhoest, P. R. (2016). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.
- University of Wisconsin-Madison. (n.d.). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. UW-Madison Chemistry Department.
- Huarong. (2025).
- eGyanKosh. (n.d.).
- Jones, M. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research.
- Stoll, S. M., & Foley, J. P. (2016). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PubMed Central.
- Chemistry LibreTexts. (2023).
- Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Pace Analytical.
- de Souza, G. G., de Almeida, L. G., & de Souza, G. G. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
- de Souza, G. G., de Almeida, L. G., & de Souza, G. G. (2018).
- Unnamed Author. (n.d.).
- Pion Inc. (2023). Webinar: The importance of physicochemical properties for the bioavailability of pharma compounds. YouTube.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Books.
- JoVE. (n.d.). Fourier Transform Infrared Spectroscopic Analysis of Protein Secondary Structures. JoVE.
- Technology Networks. (2022). Quality Control During Drug Development. Technology Networks.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences - University College London.
- Li, J., & Li, Y. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega.
- Barth, A. (2007). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. PubMed Central.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
- ResearchGate. (n.d.). Absorbance bands of amino acid side chains in the 1600-1700 cm −1 a.
- JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib.
- University of Calgary. (n.d.).
- UFAG Laboratorien AG. (n.d.). Quality Control of Raw Materials and Active Ingredients.
- Metin, Ö. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Unnamed Source.
- University of Missouri-St. Louis. (n.d.). Experiment 1 - Melting Points. University of Missouri-St. Louis.
- Scribd. (n.d.).
- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses.
- Unnamed Author. (n.d.). Determination of melting and boiling points. Unnamed Source.
- Unnamed Author. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Unnamed Source.
- ResearchGate. (n.d.). 1 H NMR spectra of 2-amino-2 0...
- Chemistry LibreTexts. (2022). 6.
- thinkSRS.com. (n.d.).
- MDPI. (n.d.).
- Scribd. (n.d.).
- Shmidt, V. S. (1967). The Solubility of Amine Salts in Solvents of Low Polarity and the Influence of Diluents on the Extraction Properties of Amine Salts. SciSpace.
- National Institutes of Health. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PubMed Central.
- PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
- National Institutes of Health. (n.d.). High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra. PubMed Central.
- Sciencemadness.org. (2011). Solubility of organic amine salts. Sciencemadness.org.
- PubChem. (n.d.). 2-Amino-N-ethylbutyramide. PubChem.
- Benchchem. (n.d.). Validating the chemical structure of N-Ethylbutanamide using advanced NMR techniques. Benchchem.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. ICCVAM.
Sources
- 1. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. huarongpharma.com [huarongpharma.com]
- 4. jocpr.com [jocpr.com]
- 5. pacelabs.com [pacelabs.com]
- 6. thinksrs.com [thinksrs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. alnoor.edu.iq [alnoor.edu.iq]
- 10. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. scribd.com [scribd.com]
- 16. scribd.com [scribd.com]
- 17. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.latech.edu [chem.latech.edu]
- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. books.rsc.org [books.rsc.org]
- 22. academic.oup.com [academic.oup.com]
- 23. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 24. pubs.acs.org [pubs.acs.org]
- 25. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 29. tianmingpharm.com [tianmingpharm.com]
- 30. technologynetworks.com [technologynetworks.com]
- 31. youtube.com [youtube.com]
- 32. Quality Control of Pharmaceutical Raw Materials | UFAG Laboratorien AG [ufag-laboratorien.ch]
